molecular formula C14H19N3O4 B1420531 methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1086386-32-4

methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1420531
CAS No.: 1086386-32-4
M. Wt: 293.32 g/mol
InChI Key: QQEWJHWLPWGQLW-UHFFFAOYSA-N
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Description

Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a butyl substituent at the 7-position, methyl groups at the 1- and 3-positions, and a methyl ester at the 6-position. Its synthesis typically involves Hantzsch-type cyclocondensation reactions, as seen in analogous pyrido[2,3-d]pyrimidine derivatives, using aminouracils and β-ketoesters under reflux conditions . Key analytical techniques for characterization include IR, NMR, and elemental analysis .

Properties

IUPAC Name

methyl 7-butyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-5-6-7-17-10(13(19)21-4)8-9-11(17)15(2)14(20)16(3)12(9)18/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEWJHWLPWGQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108268
Record name 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-32-4
Record name 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriately substituted pyrimidines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can also be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and adducts, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the pyrrolopyrimidine class, characterized by a fused pyrrole and pyrimidine structure. The synthesis of this compound typically involves multiple steps, including the cyclization of substituted pyrimidines under acidic or basic conditions. The reaction conditions often require strong acids or bases and suitable solvents to facilitate cyclization. In industrial settings, large-scale synthesis may utilize continuous flow chemistry to enhance efficiency and scalability .

Antiviral Properties
Recent studies indicate that methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits significant antiviral activity. Research has shown that derivatives of this compound can inhibit the replication of various viruses, including coronaviruses such as SARS-CoV-2. In vitro tests have demonstrated effective concentrations (EC50) ranging from 50 to 200 μM against murine hepatitis virus (MHV), highlighting its potential as an antiviral agent .

Pharmacological Activities
Beyond its antiviral properties, compounds within the pyrrolopyrimidine class have been explored for a range of pharmacological activities:

  • Anticonvulsant Activity : Several studies have indicated that derivatives can exhibit anticonvulsant effects.
  • Anticancer Activity : Pyrrolopyrimidine compounds have shown promise in inhibiting cancer cell growth in various models.
  • Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains .

Case Studies

Several case studies have highlighted the applications of this compound in research:

  • Study on Antiviral Activity : A recent study investigated the antiviral efficacy of this compound against SARS-CoV-2. The findings revealed that it significantly inhibited viral replication in vitro with an EC50 value of approximately 150 μM .
  • Anticancer Research : Another study focused on the anticancer properties of pyrrolopyrimidine derivatives. It reported that specific modifications to the methyl 7-butyl compound enhanced its cytotoxicity against breast cancer cells by inducing apoptosis .

Mechanism of Action

This compound is unique due to its specific structural features and biological activities. Similar compounds include other pyrrolopyrimidines and related heterocyclic compounds. These compounds share the pyrrolopyrimidine core but differ in their substituents and functional groups, leading to variations in their properties and applications.

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Amide : Replacement of the methyl ester with a carboxamide (e.g., ) introduces hydrogen-bonding capability, which may alter target binding affinity.
  • Heterocyclic Core : Pyrido[2,3-d]pyrimidines (e.g., ) exhibit extended conjugation compared to pyrrolo[2,3-d]pyrimidines, affecting electronic properties and π-π stacking interactions.

Physicochemical Properties

Comparative data highlight substituent-driven trends:

Compound Melting Point (°C) Solubility (Predicted) IR Key Bands (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound Not reported Low (lipophilic ester) 1723 (C=O ester), 1672 (C=O) δ 1.3–1.6 (butyl CH2), δ 3.7 (OCH3)
Methyl 1,3-dimethyl-2,4-dioxo-7-propyl-...-carboxylate N/A (powder) Moderate Similar C=O stretches δ 1.0 (propyl CH3), δ 3.3 (N-CH3)
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-...-carboxylate N/A High (polar Cl/OH) 3277 (OH), 1723 (C=O ester) δ 4.2 (OCH2CH3), δ 5.5 (OH)

Insights :

  • The butyl group lowers solubility in aqueous media compared to hydroxy/chloro analogs .
  • Methyl esters (e.g., target compound) show stronger C=O IR signals (~1723 cm⁻¹) than amides .

Biological Activity

Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse sources and recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyrrolo-pyrimidines, which are known for their diverse biological activities. The synthesis typically involves multistep reactions starting from simpler pyrimidine derivatives. The molecular structure includes a pyrrolo[2,3-d]pyrimidine core with various substituents that influence its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolo-pyrimidine derivatives against several viruses, including SARS-CoV-2. For instance, compounds similar to methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine have shown significant inhibition of viral replication. In vitro tests demonstrated that certain derivatives inhibited the replication of murine hepatitis virus (MHV) in a dose-dependent manner with effective concentrations (EC50) ranging from 50 to 200 μM .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Pyrrolo-pyrimidines have been shown to inhibit cyclin-dependent kinases (CDK), which play crucial roles in cell cycle regulation. Specifically, compounds derived from this class have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, one derivative was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells with an IC50 value between 280 nmol/L and 1 μmol/L .

Anti-inflammatory and Antioxidant Effects

Pyrrolo-pyrimidine derivatives have been recognized for their anti-inflammatory and antioxidant activities. In vitro studies indicated that certain synthesized compounds exhibited potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines in RAW264.7 cells stimulated with lipopolysaccharides (LPS) . This suggests their potential application in treating inflammatory diseases.

Case Study: Antiviral Activity Against SARS-CoV-2

In a recent study focusing on pyrrolo-pyrimidine derivatives as inhibitors of SARS-CoV-2 replication, two specific compounds demonstrated significant antiviral activity. These compounds inhibited viral production in the presence of interferon-gamma (IFN-γ), indicating their potential as therapeutic agents against COVID-19 .

CompoundEC50 (μM)Effect on Cell Viability
6d77.1No substantial impact
6e53.5No substantial impact

Case Study: Anticancer Activity in NSCLC

A high-throughput screening identified a pyrrolo-pyrimidine derivative (PP-13) that induced apoptosis in NSCLC cells. This compound was effective against both drug-sensitive and multidrug-resistant cell lines, highlighting its potential as a treatment option for resistant cancers .

Q & A

Basic Research Questions

Q. What are the recommended methodologies to optimize the synthetic yield of methyl 7-butyl-pyrrolo[2,3-d]pyrimidine derivatives?

  • Answer : Synthetic optimization can be achieved through multi-step protocols involving cyclization of precursors (e.g., acyl bromoacetylenes and propargylamine derivatives) using catalysts like cesium carbonate in polar solvents (e.g., DMSO). Reaction parameters (temperature, solvent, time) should be systematically tested via Design of Experiments (DoE) to maximize yield and purity . For example, highlights refluxing with methanol/ammonia or DMF for crystallization, while emphasizes statistical methods to reduce trial-and-error approaches.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy can validate functional groups like carbonyls. X-ray crystallography (as in ) is recommended for resolving stereochemistry, though it requires high-purity crystals. Purity should be assessed via HPLC with UV detection .

Q. How can solubility challenges be addressed during in vitro assays?

  • Answer : Solubility can be improved using co-solvents (e.g., DMSO for stock solutions) or surfactants. For aqueous compatibility, consider derivatization (e.g., ester hydrolysis to carboxylic acids) or salt formation. notes dichloromethane and DMF as common solvents for reactions, while recommends controlled solvent selection during synthesis .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and intermediates in pyrrolo[2,3-d]pyrimidine synthesis?

  • Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can model intermediates and transition states. highlights ICReDD’s approach using computational-information-experimental feedback loops to identify optimal conditions. Molecular dynamics simulations further aid in understanding solvent effects .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Answer : Modify substituents at key positions (e.g., ester groups, butyl chain length) and assess biological activity (e.g., kinase inhibition via biochemical assays). provides a comparative table of analogs (e.g., ethyl/methyl ester variants) to guide SAR. Use molecular docking to predict binding interactions with target proteins .

Q. What experimental designs resolve contradictions in reported synthetic yields or biological data?

  • Answer : Apply multivariate statistical analysis (e.g., ANOVA, response surface methodology) to isolate critical variables (e.g., catalyst loading, temperature). advocates DoE to minimize conflicting results. For biological assays, standardize protocols (e.g., cell lines, incubation times) and validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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